molecular formula C19H15F3N2O B2859510 N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide CAS No. 866042-36-6

N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide

Cat. No. B2859510
CAS RN: 866042-36-6
M. Wt: 344.337
InChI Key: AVPLZCIHZNMMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole is a biologically active scaffold known for its diverse range of activities . It’s found in many natural products and is considered a potential source of biologically active compounds . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study . Various tactical approaches have been used to synthesize these compounds . For example, one method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of pyrrole and pyrrolidine analogs is characterized by a five-membered ring system . This structure is found in many natural products and marketed drugs .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs are known for their diverse therapeutic applications . They have been used in the synthesis of fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyrrolidine analogs can vary widely depending on the specific compound and its structure .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a similar structure, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).

Development of Novel Antineoplastic Agents

The metabolism and disposition of a novel antineoplastic, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl), were studied, highlighting its unique pharmacologic property of accelerating bone-marrow cell formation (Zhang et al., 2011).

Advances in Chemical Synthesis Techniques

Research on the synthesis and properties of fluorinated polyamideimides, which involved the direct polycondensation of novel diimide-diacids with aromatic diamines, showcases the versatility of incorporating fluorinated groups for enhancing material properties (Tsay et al., 2005).

Insights into Molecular Interaction and Drug Design

Studies on the molecular interaction of antagonists with cannabinoid receptors have provided valuable insights into drug design, particularly the importance of the spatial orientation and distinct electrostatic character of fluorinated compounds for receptor binding (Shim et al., 2002).

Exploration of Fluorination in Organic Chemistry

The Pd(II)-catalyzed ortho trifluoromethylation of arenes, utilizing N-arylbenzamides, exemplifies the role of fluorination in modifying chemical reactivity and enhancing the potential of organic compounds for various applications (Zhang et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-[2-(1H-pyrrol-1-yl)benzyl]-3-(trifluoromethyl)benzenecarboxamide are the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the associated cellular processes.

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase enzymes affects the nucleic acid synthesis and fatty acid synthesis pathways respectively . The downstream effects include disruption in DNA replication and cell membrane synthesis, which can lead to cell growth inhibition or cell death.

Result of Action

The molecular and cellular effects of the compound’s action include disruption in DNA replication and cell membrane synthesis due to the inhibition of DHFR and Enoyl ACP Reductase enzymes . This can lead to cell growth inhibition or cell death, making the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Safety and Hazards

The safety and hazards associated with pyrrole and pyrrolidine analogs can also vary widely depending on the specific compound. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Due to the diversity of pyrrole and pyrrolidine analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This includes the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .

properties

IUPAC Name

N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O/c20-19(21,22)16-8-5-7-14(12-16)18(25)23-13-15-6-1-2-9-17(15)24-10-3-4-11-24/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLZCIHZNMMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.